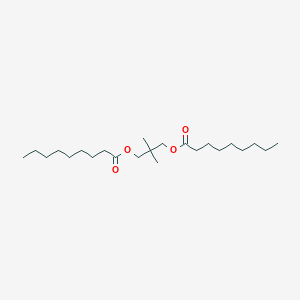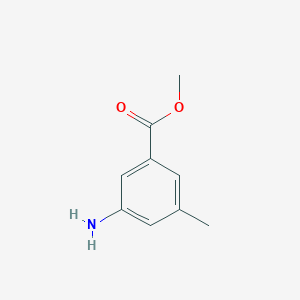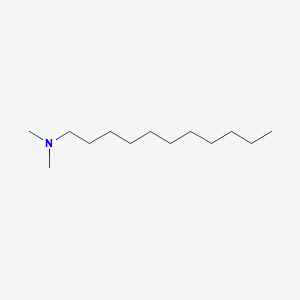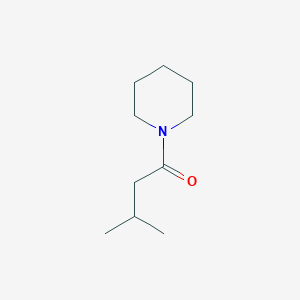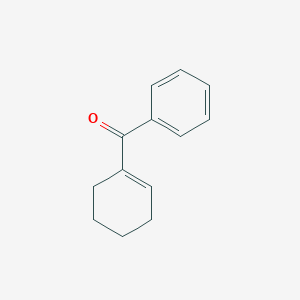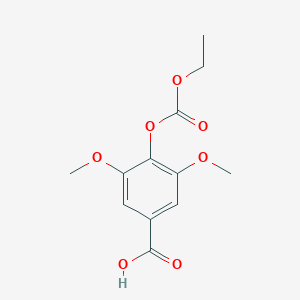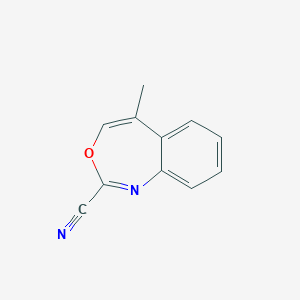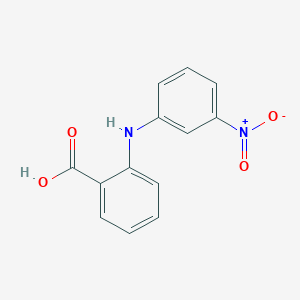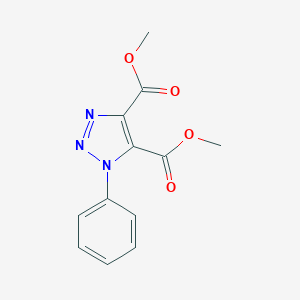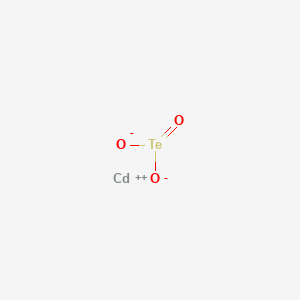
Tellurite de cadmium
Vue d'ensemble
Description
Cadmium tellurite is an inorganic compound with the chemical formula CdTeO₃. It is a colorless solid that is insoluble in water and is known for its semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .
Applications De Recherche Scientifique
Cadmium tellurite has several scientific research applications, including:
Chemistry: It is used in the study of semiconducting materials and their properties.
Biology: Research on cadmium tellurite’s interactions with biological systems is ongoing, particularly its potential toxicity and environmental impact.
Medicine: While not widely used in medicine, cadmium tellurite’s semiconducting properties are of interest for developing medical imaging devices.
Industry: Cadmium tellurite is used in the production of photovoltaic cells and infrared optical materials
Mécanisme D'action
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of cadmium tellurite are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
Cadmium tellurite interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by cadmium tellurite are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that cadmium tellurite is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of cadmium tellurite’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of cadmium tellurite is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
Analyse Biochimique
Biochemical Properties
Cadmium tellurite interacts with various biomolecules. For instance, it has been found to interact with proteins and enzymes in biological systems .
Cellular Effects
Cadmium tellurite has been found to have effects on various types of cells and cellular processes . For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
At the molecular level, cadmium tellurite exerts its effects through various mechanisms. For instance, it has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium tellurite can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cadmium tellurite can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cadmium tellurite is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Cadmium tellurite is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Cadmium tellurite can be synthesized through the reaction of cadmium sulfate and sodium tellurite in an ammonia solution . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods for cadmium tellurite are not extensively documented, but laboratory synthesis remains the primary approach for obtaining this compound.
Analyse Des Réactions Chimiques
Cadmium tellurite undergoes various chemical reactions, including:
Oxidation: Cadmium tellurite can be oxidized to form cadmium tellurate.
Reduction: It can be reduced to elemental cadmium and tellurium under specific conditions.
Substitution: Cadmium tellurite can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Cadmium tellurite can be compared with other similar compounds such as cadmium telluride, cadmium sulfide, and cadmium selenide. These compounds share similar semiconducting properties but differ in their chemical composition and specific applications:
Cadmium telluride (CdTe): Used extensively in photovoltaic cells and infrared detectors.
Cadmium sulfide (CdS): Commonly used in solar cells and optoelectronic devices.
Cadmium selenide (CdSe): Known for its applications in quantum dots and light-emitting diodes.
Cadmium tellurite’s uniqueness lies in its specific crystal structure and its ability to form different polymorphs under varying conditions .
Propriétés
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
